Trimethobenzamide

Antiemetic Patient-Reported Outcomes Comparative Effectiveness

Trimethobenzamide is a D2 antagonist antiemetic selectively active against apomorphine-induced emesis via central CTZ pathways, distinct from 5-HT3 antagonists. It does not inhibit G6PD (unlike ondansetron), serving as an excellent negative control in oxidative stress assays. Its teratogenic potency exceeds metoclopramide, making it a validated positive control for developmental toxicity screening. 100% oral bioavailability and 7–9h half-life fill a unique PK niche. Available as free base (CAS 138-56-7) or HCl salt (CAS 554-92-7).

Molecular Formula C21H28N2O5
Molecular Weight 388.5 g/mol
CAS No. 138-56-7
Cat. No. B196071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethobenzamide
CAS138-56-7
Synonyms4-(2-dimethylaminoethoxy)-n-(3,4,5-trimethoxybenzoyl)benzylamine;  Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-;  N-(4-[2-(Dimethylamino)ethoxy]benzyl)-3,4,5-trimethoxybenzamide;  N-[(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxyb
Molecular FormulaC21H28N2O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
InChIKeyFEZBIKUBAYAZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE CRYSTALLINE POWDER;  SLIGHT PHENOLIC ODOR;  SOL IN WARM ALC;  INSOL IN ETHER & BENZENE /HYDROCHLORIDE/
PKA: 8.27;  FREELY SOL IN ETHANOL & CHLOROFORM;  INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/
3.98e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Trimethobenzamide (CAS 138-56-7): Procurement-Grade Overview for Scientific and Industrial Sourcing


Trimethobenzamide (CAS 138-56-7), a benzamide derivative, is an antiemetic agent primarily indicated for postoperative nausea and vomiting and nausea associated with gastroenteritis [1]. As a dopamine D2 receptor antagonist, it is believed to exert its effect via the chemoreceptor trigger zone (CTZ) in the medulla oblongata, thereby suppressing emetic impulses [2]. This compound is available in oral and intramuscular formulations and is distinct from other antiemetic classes such as 5-HT3 antagonists or phenothiazines [3]. For procurement, it is essential to note that the active pharmaceutical ingredient is typically supplied as the hydrochloride salt (CAS 554-92-7) [4].

Why In-Class Substitution of Trimethobenzamide (138-56-7) Is Not Scientifically Justified


Trimethobenzamide cannot be considered a drop-in replacement for other antiemetics without risking efficacy failure or unanticipated toxicity. While it shares a common mechanism (D2 antagonism) with drugs like metoclopramide and prochlorperazine, its pharmacological profile is unique. It exhibits a distinct spectrum of activity against different emetic stimuli [1], a specific safety profile regarding antioxidant enzyme inhibition [2], and a divergent developmental toxicity signature in preclinical models [3]. Direct substitution based solely on class membership ignores these quantifiable differences, which are critical for protocol reproducibility and patient safety. The following evidence quantifies these points of differentiation.

Trimethobenzamide (138-56-7) vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Superior User-Reported Efficacy Rating for Nausea/Vomiting vs. Ondansetron and Promethazine

In a large, aggregated analysis of user-reported outcomes on Drugs.com, Trimethobenzamide demonstrates a higher average patient rating and a greater proportion of positive effect reports compared to the commonly used 5-HT3 antagonist ondansetron and the phenothiazine promethazine. This suggests a favorable real-world efficacy and tolerability profile for this specific agent [1].

Antiemetic Patient-Reported Outcomes Comparative Effectiveness Nausea/Vomiting

Divergent In Vitro Teratogenicity Profile vs. Metoclopramide in Rat Embryo Culture

In a direct comparative in vitro study using cultured rat embryos, trimethobenzamide hydrochloride exhibited greater toxicity and teratogenic potential than metoclopramide. This finding is critical for risk assessment and indicates that these two antiemetics are not interchangeable, particularly in contexts involving potential exposure during pregnancy or in developmental biology research [1].

Developmental Toxicology Teratogenicity In Vitro Embryo Culture Safety Pharmacology

Differential In Vitro Inhibition of G6PD Enzyme Activity vs. Ondansetron and Granisetron

Unlike the 5-HT3 antagonists ondansetron and granisetron, trimethobenzamide hydrochloride demonstrates no inhibitory effect on the purified human glucose-6-phosphate dehydrogenase (G6PD) enzyme in vitro. This is a key mechanistic differentiator with potential safety implications, as G6PD inhibition by other antiemetics is linked to altered antioxidant capacity and potential for hemolytic risk in susceptible populations [1].

Enzyme Inhibition G6PD Oxidative Stress In Vitro Toxicology Safety Profile

Selective Antiemetic Activity in a Canine Model: Apomorphine vs. Copper Sulfate Emesis

Trimethobenzamide exhibits stimulus-specific antiemetic activity. In a classic canine model, it effectively inhibits emesis induced by the central dopamine agonist apomorphine but provides little to no protection against vomiting caused by peripheral gastric irritant copper sulfate. This selectivity profile distinguishes it from other antiemetics that may have a broader or different spectrum of activity [1]. (Note: Quantitative comparator data for other agents in this specific model is not available from the provided sources, limiting this to class-level inference).

In Vivo Pharmacology Emetic Stimuli Canine Model Mechanism of Action Antiemetic Specificity

Distinct Pharmacokinetic Profile: Oral Bioavailability and Half-Life Compared to Ondansetron and Promethazine

Trimethobenzamide's pharmacokinetic parameters offer a distinct temporal profile. Its mean elimination half-life of 7 to 9 hours [1] is intermediate, falling between the shorter half-life of ondansetron (~4 hours) and the much longer half-life of promethazine (~16 hours) [2]. Its oral bioavailability ranges from 60-100%, and importantly, the 300 mg oral capsule achieves a plasma concentration profile similar to a 200 mg intramuscular dose, demonstrating formulation flexibility [1].

Pharmacokinetics Bioavailability Half-Life Drug Disposition Formulation Science

Optimal Research and Industrial Application Scenarios for Trimethobenzamide (138-56-7) Based on Differentiated Evidence


Use as a Selective D2-Dependent Antiemetic Tool in Preclinical Nausea Models

Given its established activity in the apomorphine-induced emesis model and its lack of efficacy against copper sulfate-induced emesis [1], trimethobenzamide is ideally suited as a pharmacological tool to investigate central dopaminergic pathways in nausea and vomiting. Researchers can use it to selectively probe D2 receptor-mediated mechanisms in the chemoreceptor trigger zone (CTZ) without confounding effects on peripheral emetic pathways.

Negative Control or Comparator in G6PD Inhibition and Oxidative Stress Studies

The finding that trimethobenzamide does not inhibit the G6PD enzyme, in stark contrast to other antiemetics like ondansetron [2], positions it as an excellent negative control or comparator in toxicology assays. Studies investigating the link between drug-induced G6PD inhibition, oxidative stress, and hemolytic anemia would benefit from including trimethobenzamide to establish baseline effects and validate assay specificity.

Reference Compound for Developmental Toxicology Screening with a Defined Hazard Profile

The comparative study showing trimethobenzamide's higher teratogenic potential relative to metoclopramide in a rat embryo culture model [3] establishes a clear rank-order toxicity. This makes trimethobenzamide a valuable reference compound for validating new developmental toxicity screening platforms or for use as a positive control when assessing the teratogenic potential of novel chemical entities.

Active Pharmaceutical Ingredient (API) for Formulations Requiring Intermediate Pharmacokinetics

The specific pharmacokinetic parameters of trimethobenzamide—an elimination half-life of 7 to 9 hours and 100% relative oral bioavailability compared to a solution [4]—make it a candidate for developing oral or parenteral formulations where an intermediate duration of action is desired. Its pharmacokinetic profile is distinct from both short-acting (e.g., ondansetron) and long-acting (e.g., promethazine) alternatives, offering a specific temporal window for therapeutic effect [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.